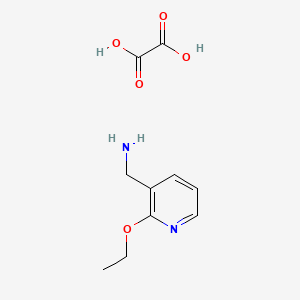

(2-Ethoxypyridin-3-yl)methanamine oxalate

Description

General Overview of Pyridine (B92270) and Amine Chemistry in Advanced Synthesis

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a cornerstone of modern medicinal chemistry. researchgate.net Its structure is analogous to benzene (B151609), but the nitrogen atom imparts distinct properties. The nitrogen atom's lone pair of electrons makes pyridine a base and a good nucleophile, while also influencing the electron density of the ring, making it generally less susceptible to electrophilic aromatic substitution than benzene but more reactive towards nucleophiles. This unique reactivity, combined with its ability to act as a ligand and engage in hydrogen bonding, makes the pyridine scaffold a versatile component in drug design. nih.gov Pyridine derivatives are integral to numerous pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govtandfonline.com

Amines, organic compounds containing a basic nitrogen atom with a lone pair, are among the most important functional groups in organic synthesis. Their nucleophilicity and basicity are central to a vast number of chemical transformations. Primary amines, such as those in methanamine derivatives, are crucial building blocks, readily participating in reactions like acylation, alkylation, and the formation of imines and enamines. These reactions are fundamental to assembling the carbon-nitrogen bonds that form the backbone of a multitude of biologically active molecules and synthetic materials.

Contextualization of Methanamine Derivatives as Synthetic Intermediates

Methanamine, the simplest primary amine, and its derivatives are versatile building blocks in organic chemistry. youtube.com Their small size and high reactivity make them ideal for introducing a nitrogen-containing methyl group (CH₂-NH₂) into a larger molecule. This moiety is frequently found in pharmaceuticals and agrochemicals. As synthetic intermediates, methanamine derivatives serve as key precursors for more complex structures. ontosight.ai They can be used to construct larger amine-containing molecules, heterocycles, and ligands for metal catalysts. The ability to modify the amino group through various reactions allows chemists to strategically build molecular complexity from a simple, reactive handle.

Significance of Oxalate (B1200264) Salts in Organic Chemistry Research

Oxalic acid is a simple dicarboxylic acid that readily forms a dianion, oxalate (C₂O₄²⁻), upon deprotonation. byjus.com In organic chemistry, oxalate is significant for several reasons. Primarily, it is used to form crystalline salts with basic organic compounds, such as amines. This salt formation is a crucial technique for the purification, isolation, and stable storage of amine-containing molecules. Many amines are oils or low-melting solids at room temperature and can be difficult to handle; converting them to their oxalate salts often yields stable, crystalline solids with sharp melting points, which facilitates their characterization and improves their shelf-life.

Furthermore, oxalate can act as a bidentate ligand, forming stable complexes with various metal ions. wikipedia.org This property is exploited in coordination chemistry and catalysis. wikipedia.org The formation of oxalate salts can also be a strategic step in controlling the reactivity or improving the solubility of a compound in certain solvents. wikipedia.orgnih.gov

| Applications of Oxalate in Chemistry | Description |

| Salt Formation | Used to form stable, crystalline salts with basic compounds like amines for purification and handling. byjus.com |

| Chelating Agent | Acts as a bidentate ligand to form coordination complexes with metal ions. wikipedia.orgorchidsinternationalschool.com |

| Synthesis Precursor | Serves as a starting material for preparing other organic compounds, such as esters. orchidsinternationalschool.com |

| Rust Removal | Forms water-soluble derivatives with ferric ions, making it effective for rust removal. wikipedia.org |

| Bleaching Agent | Used in bleaches, particularly for pulpwood, and as a mordant in dyeing processes. nih.gov |

Scope and Objectives of Research on (2-Ethoxypyridin-3-yl)methanamine (B2518442) Oxalate

Specific, in-depth research focused solely on (2-Ethoxypyridin-3-yl)methanamine oxalate is limited in publicly available literature, which strongly suggests its primary role is that of a specialized synthetic intermediate or building block rather than an end-product with direct applications. The objectives of synthesizing and utilizing this compound can be inferred from its constituent parts.

The core objective is to leverage this molecule as a precursor for the synthesis of more complex, high-value compounds, particularly for pharmaceutical and agrochemical research. The molecule combines three key features:

A 2-ethoxypyridine (B84967) ring : A functionalized aromatic core known to be present in biologically active molecules.

A methanamine group : A reactive handle for further chemical modification and elaboration.

An oxalate salt : To ensure stability, crystallinity, and ease of handling of the amine.

Therefore, research involving this compound is likely focused on multi-step synthetic campaigns where the (2-Ethoxypyridin-3-yl)methylamine moiety is incorporated into a larger target molecule. The ultimate goal of such research would be the discovery and development of novel chemical entities with potential therapeutic or other useful properties.

| Compound Feature | Inferred Research Objective |

| Pyridine Ring | To incorporate a known pharmacophore to explore potential biological activity in target molecules. researchgate.netnih.gov |

| Methanamine Group | To provide a reactive site for building molecular complexity through C-N bond formation. youtube.com |

| Oxalate Salt | To facilitate the purification, handling, and stable storage of the reactive amine intermediate. byjus.comnih.gov |

Properties

IUPAC Name |

(2-ethoxypyridin-3-yl)methanamine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.C2H2O4/c1-2-11-8-7(6-9)4-3-5-10-8;3-1(4)2(5)6/h3-5H,2,6,9H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXUYYHTTBWONE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)CN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxypyridin 3 Yl Methanamine Oxalate

Established Synthetic Routes to (2-Ethoxypyridin-3-yl)methanamine (B2518442) and its Oxalate (B1200264) Salt

The traditional synthesis of (2-Ethoxypyridin-3-yl)methanamine and its oxalate salt is a multi-step process that relies on well-understood reactions. This pathway involves the initial construction and functionalization of a pyridine (B92270) precursor, followed by the formation of the aminomethyl group, and finally, precipitation of the desired salt.

Precursor Synthesis and Derivatization Strategies

The synthesis of the target compound typically begins with a suitably substituted pyridine ring. A common and logical starting point is a precursor like 2-chloronicotinonitrile. This strategy involves two key transformations:

Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic attack. By reacting 2-chloronicotinonitrile with sodium ethoxide in a suitable solvent such as ethanol (B145695), the chloro group is displaced to form 2-ethoxynicotinonitrile (B84980). This reaction is a standard method for introducing alkoxy groups onto electron-deficient heterocyclic rings.

Functional Group Interconversion: The nitrile group at the 3-position serves as a versatile handle for introducing the required aminomethyl group in the subsequent step. The synthesis of pyridine-dicarbonitrile derivatives from precursors like tetracyanoethylene (B109619) has also been explored, showcasing methods to build a functionalized pyridine core. researchgate.net

The choice of precursors is critical, with stable and readily available compounds like oxides or carbonates often being preferred in solid-state synthesis, although the valence state of the metal in the precursor does not necessarily dictate the valence state in the final product. berkeley.edu

Amine Formation Reactions: Reductive Amination and Alternative Pathways

With a suitable precursor such as 2-ethoxypyridine-3-carbaldehyde (B1360958) or 2-ethoxynicotinonitrile in hand, the crucial aminomethyl group can be installed.

Reductive Amination: This is a widely used method for converting aldehydes or ketones into amines. wikipedia.org The process involves reacting the carbonyl compound (2-ethoxypyridine-3-carbaldehyde) with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine. masterorganicchemistry.com This one-pot reaction is favored for its efficiency. wikipedia.org A variety of reducing agents can be employed, each with specific advantages regarding selectivity and reactivity. masterorganicchemistry.com

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Characteristics | Citations |

| Sodium Borohydride (B1222165) | NaBH₄ | A common, mild reducing agent. Can also reduce the starting aldehyde if conditions are not optimized. masterorganicchemistry.comorganic-chemistry.org | masterorganicchemistry.comorganic-chemistry.org |

| Sodium Cyanoborohydride | NaBH₃CN | Selective for the reduction of imines in the presence of aldehydes, effective under weakly acidic conditions. wikipedia.orgmasterorganicchemistry.com | wikipedia.orgmasterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A mild and selective reagent, particularly effective for a wide range of aldehydes and ketones. It tolerates many functional groups and is a less toxic alternative to NaBH₃CN. masterorganicchemistry.comorganic-chemistry.org | masterorganicchemistry.comorganic-chemistry.org |

| Catalytic Hydrogenation | H₂/Catalyst | A "green" method using hydrogen gas with catalysts like Palladium, Platinum, or Nickel. wikipedia.org | wikipedia.org |

Nitrile Reduction: An alternative and direct pathway involves the chemical reduction of the nitrile group in 2-ethoxynicotinonitrile. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over catalysts like Raney Nickel are effective for converting nitriles to primary amines.

Salt Formation Mechanisms and Optimization for Oxalate

Once the free base of (2-Ethoxypyridin-3-yl)methanamine is synthesized and isolated, it is converted to its oxalate salt to improve stability, handling, and purity. This is an acid-base reaction where the basic amine reacts with oxalic acid.

The general procedure involves dissolving the amine freebase in a suitable solvent and adding a stoichiometric amount of oxalic acid dissolved in the same or a miscible solvent. sciencemadness.org The resulting salt, being less soluble, precipitates out of the solution and can be collected by filtration. google.com

Optimization of this crystallization process is key to obtaining a high yield of pure product. Several factors are considered:

Solvent Selection: The choice of solvent is critical. Alcohols like isopropanol (B130326) (IPA) or ethanol are commonly used. Ketones, such as acetone, have also been shown to be particularly effective in promoting rapid and high-yield precipitation of amine oxalate salts. sciencemadness.orggoogle.com

Stoichiometry: Oxalic acid is a dicarboxylic acid, so it can form either a mono-oxalate or a di-oxalate salt. Controlling the molar equivalents of the acid relative to the amine is necessary to isolate the desired salt form.

Temperature and Concentration: Crystallization is influenced by temperature and the concentration of the reactants. Cooling the mixture after adding the acid can often increase the yield of the precipitated salt. sciencemadness.org

Supersaturation and pH: Controlling the supersaturation ratio and pH are key parameters in managing the crystallization process, influencing particle size and composition. acs.org

Table 2: Common Solvents for Amine Oxalate Salt Formation

| Solvent | Properties | Citations |

| Isopropanol (IPA) | Good solvent for both amine and oxalic acid; salt often has lower solubility, aiding precipitation. sciencemadness.org | sciencemadness.org |

| Ethanol | Similar properties to IPA, widely used for crystallization. sciencemadness.org | sciencemadness.org |

| Acetone | Reported to give instantaneous precipitation and high yields. google.com | google.com |

| Toluene/Ether | Often used as anti-solvents to induce precipitation when the salt is somewhat soluble in the primary solvent. sciencemadness.orgsciencemadness.org | sciencemadness.orgsciencemadness.org |

Exploration of Novel Synthetic Pathways for Enhanced Efficiency

Modern synthetic chemistry seeks to improve upon traditional methods by increasing efficiency, reducing waste, and employing more sustainable practices.

Transition Metal-Catalyzed Approaches to Pyridine Ring Functionalization

Transition-metal catalysis offers powerful tools for the direct functionalization of pyridine rings, potentially streamlining the synthesis of precursors. researchgate.net These methods often involve C-H activation, which avoids the need for pre-functionalized starting materials, thus improving atom economy. researchgate.net

Catalysts based on palladium, rhodium, nickel, and other transition metals can be used to introduce various functional groups onto the pyridine skeleton. researchgate.netpkusz.edu.cn For instance, direct C-H cyanation or amination could provide a more direct route to the target molecule or its immediate precursors. While functionalizing the C4 position of pyridines has been a notable challenge, specific protocols using organosodium intermediates followed by transmetalation have been developed. nih.gov The development of catalysts for specific positions on the pyridine ring remains an active area of research. pkusz.edu.cnproquest.com

Table 3: Examples of Transition Metal-Catalyzed Pyridine Functionalization

| Metal Catalyst | Reaction Type | Description | Citations |

| Palladium (Pd) | Cross-Coupling | Used in coupling reactions between pyridine N-oxides and other molecules like indoles or halopyridines. researchgate.net | researchgate.net |

| Rhodium (Rh) | Oxidative Annulation | Can catalyze the reaction of pyridines with alkynes to form more complex fused ring systems. researchgate.net | researchgate.net |

| Nickel (Ni) | C-H Alkylation | In cooperation with a Lewis acid, can achieve direct C4-selective addition of pyridine across alkenes and alkynes. researchgate.net | researchgate.net |

Green Chemistry Principles in Amine Synthesis: Solvent-Free and Catalyst-Free Methods

Applying green chemistry principles to amine synthesis aims to reduce environmental impact by minimizing waste and energy consumption. rsc.orgrsc.org

Solvent-Free Methods: Performing reactions without a solvent (neat) or using mechanochemistry (ball milling) can significantly reduce solvent waste. organic-chemistry.org Solvent-free reductive aminations have been developed using reagents like sodium borohydride mixed with an acid activator, or through the use of α-picoline-borane, which can facilitate the reaction under neat conditions. organic-chemistry.orgresearchgate.netacs.orged.gov

Catalyst-Free Methods: While many modern reactions rely on catalysts, some transformations can be achieved without them under specific conditions.

"On Water" Reactions: Some amination reactions show dramatically increased rates when performed "on water," leveraging potential hydrogen bonding effects at the water-substrate interface. researchgate.net

Microdroplet Reactions: Reactions in water microdroplets have been shown to facilitate transformations like decarboxylative amination at room temperature without the need for metal catalysts or organic solvents. researchgate.net

Thermal Conditions: Simple heating of reactants can sometimes be sufficient to drive a reaction to completion, avoiding the need for a catalyst altogether. rsc.org

These novel approaches, while not yet standard for this specific compound, represent the direction of modern synthetic chemistry toward more efficient and sustainable processes. benthamdirect.com

Table of Compounds

Stereoselective Synthesis of Potential Chiral Analogues

(2-Ethoxypyridin-3-yl)methanamine itself is an achiral molecule. However, the development of stereoselective synthetic methods is crucial for the preparation of potential chiral analogues, which may exhibit unique pharmacological properties. Chirality can be introduced by modifying the core structure or the side chain.

One common strategy for introducing a chiral center is through the asymmetric reduction of a prochiral ketone precursor. For instance, a (2-ethoxypyridin-3-yl)(alkyl)ketone could be reduced to a chiral alcohol using a chiral reducing agent, such as a borane (B79455) reagent with a chiral oxazaborolidine catalyst (CBS reduction) or through catalytic transfer hydrogenation with a chiral transition metal complex. This chiral alcohol can then be converted to the corresponding chiral amine.

Another approach involves the use of a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. For example, a chiral auxiliary could be attached to a precursor molecule to guide the diastereoselective addition of a methyl group, which is then elaborated to the methanamine. After the desired stereocenter is established, the auxiliary is removed.

The following table summarizes potential strategies for the stereoselective synthesis of chiral analogues:

| Strategy | Description | Key Reagents/Catalysts |

| Asymmetric Ketone Reduction | Reduction of a prochiral ketone precursor to a chiral alcohol, which is then converted to the amine. | Chiral oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata catalyst), chiral transition metal complexes (e.g., Ru-BINAP). |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct the stereochemistry of a reaction. | Evans auxiliaries (oxazolidinones), pseudoephedrine. |

These methods offer pathways to enantiomerically enriched analogues of (2-Ethoxypyridin-3-yl)methanamine, enabling the exploration of structure-activity relationships of stereoisomers.

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

The transition from a laboratory-scale synthesis to a larger-scale production requires careful optimization of the entire process to ensure efficiency, safety, and reproducibility.

Reaction Condition Parameterization and Yield Maximization

Each step in the synthesis of (2-Ethoxypyridin-3-yl)methanamine oxalate must be optimized to maximize the yield and purity of the product. This involves a systematic investigation of various reaction parameters.

A plausible synthetic route starts from a readily available substituted pyridine, such as 2-chloro-3-cyanopyridine. This would be followed by ethoxylation, reduction of the nitrile to the primary amine, and finally, salt formation with oxalic acid.

Key Optimization Parameters for a Hypothesized Synthetic Route:

| Reaction Step | Parameters to Optimize | Desired Outcome |

| Ethoxylation | Base (e.g., sodium ethoxide, potassium carbonate), solvent (e.g., ethanol, DMF), temperature, reaction time. | High conversion of the starting material to the 2-ethoxy derivative with minimal side products. |

| Nitrile Reduction | Reducing agent (e.g., LiAlH4, Raney Nickel with H2), solvent (e.g., THF, ethanol), temperature, pressure (for catalytic hydrogenation). | High yield of the primary amine with minimal formation of secondary amines or other byproducts. |

| Oxalate Salt Formation | Solvent for crystallization (e.g., ethanol, isopropanol), temperature profile for cooling, stoichiometry of oxalic acid. | High yield of the desired oxalate salt with a well-defined crystalline form and low levels of residual solvents. |

Impurity Profiling and Mitigation Strategies During Synthesis

Impurity profiling is a critical aspect of pharmaceutical development, as impurities can affect the safety and efficacy of the final product. globalpharmatek.combiomedres.us A thorough understanding of the potential impurities that can arise during the synthesis of this compound is essential for developing effective control strategies.

Potential Impurities and Their Origins:

| Impurity Type | Potential Source | Mitigation Strategy |

| Unreacted Starting Materials | Incomplete reaction in any of the synthetic steps. | Optimization of reaction conditions (temperature, time, stoichiometry) to drive the reaction to completion. |

| Byproducts from Side Reactions | - Dimerization or polymerization of intermediates.- Formation of secondary amines during nitrile reduction. researchgate.net | Careful control of reaction conditions, use of appropriate catalysts and reagents to favor the desired reaction pathway. |

| Residual Solvents | Solvents used in the synthesis and purification steps. | Use of appropriate drying techniques (e.g., vacuum drying) and selection of solvents with low toxicity and high volatility. |

| Inorganic Impurities | Reagents, catalysts, and processing equipment. | Use of high-purity reagents and catalysts, and proper cleaning of equipment. |

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are employed to detect and quantify these impurities. resolvemass.ca

Considerations for Industrial Scalability of Synthesis Protocols

Scaling up a chemical synthesis from the laboratory to an industrial setting presents a unique set of challenges. What is feasible on a small scale may not be practical or safe on a larger scale.

Key Considerations for Scalability:

| Factor | Laboratory Scale | Industrial Scale | Considerations for Scale-Up |

| Reagents | A wide range of reagents can be used. | Cost, availability, and safety of reagents are critical. | Select reagents that are cost-effective, readily available in large quantities, and have a good safety profile. |

| Reaction Conditions | Can be precisely controlled with standard laboratory equipment. | Heat and mass transfer can become limiting factors. | Optimize reaction conditions to ensure efficient mixing and temperature control in large reactors. |

| Work-up and Purification | Techniques like chromatography are common. | Crystallization, filtration, and distillation are preferred. | Develop robust and scalable purification methods that avoid chromatography where possible. |

| Safety | Hazards are generally manageable on a small scale. | Potential for runaway reactions and other safety incidents is higher. | Conduct a thorough process safety assessment to identify and mitigate potential hazards. |

A successful scale-up requires a multidisciplinary approach, involving chemists, chemical engineers, and safety experts to ensure a robust, safe, and economically viable manufacturing process.

Chemical Reactivity and Derivatization Studies of 2 Ethoxypyridin 3 Yl Methanamine Oxalate

Reactions at the Methanamine Moiety

The primary aliphatic amine of the methanamine group is a key site for functionalization due to its nucleophilicity. This allows for a variety of chemical transformations to introduce new functional groups and build more complex molecular architectures.

The nitrogen atom of the methanamine group readily participates in nucleophilic substitution reactions with alkylating and acylating agents.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. Typically carried out by reacting the amine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid, this process can yield secondary and tertiary amines. The degree of alkylation can be controlled by stoichiometry and reaction conditions. For instance, the use of a single equivalent of an alkylating agent under controlled conditions would favor the formation of the secondary amine, such as 1-(2-Ethoxypyridin-3-yl)-N-methylmethanamine. bldpharm.com Solid-phase synthesis techniques have also been developed for the selective N-alkylation of related 2-alkoxypyridines. nih.gov

N-Acylation: The reaction with acylating agents, such as acyl chlorides or acid anhydrides, proceeds readily to form stable amide derivatives. This is a common strategy to introduce carbonyl-containing functionalities. The reaction is typically performed in an inert solvent, often with a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. These acylated derivatives are valuable intermediates in medicinal chemistry and materials science.

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent Example | Product Structure | Product Name |

| N-Alkylation | Methyl Iodide (CH₃I) | 1-(2-Ethoxypyridin-3-yl)-N-methylmethanamine | |

| N-Alkylation | Benzyl Bromide (BnBr) | N-Benzyl-1-(2-ethoxypyridin-3-yl)methanamine | |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-((2-Ethoxypyridin-3-yl)methyl)acetamide | |

| N-Acylation | Benzoyl Chloride (PhCOCl) | N-((2-Ethoxypyridin-3-yl)methyl)benzamide |

The primary amine of (2-Ethoxypyridin-3-yl)methanamine (B2518442) can undergo condensation reactions with carbonyl compounds, most notably aldehydes and ketones, to form imines, commonly known as Schiff bases. semanticscholar.org This reaction is typically acid- or base-catalyzed and involves the elimination of a water molecule.

The formation of a Schiff base introduces a C=N double bond, which extends the conjugation of the system and provides a new site for chemical reactions, such as reduction to a secondary amine or participation in cycloaddition reactions. Pyridine-containing Schiff bases are of significant interest due to their wide range of applications, including in the synthesis of biologically active compounds and as ligands in coordination chemistry. nih.govresearchgate.net The reaction is generally reversible and can be driven to completion by removing water from the reaction mixture.

Table 2: Examples of Schiff Base Formation

| Carbonyl Reactant | Schiff Base Product Structure |

| Benzaldehyde | |

| Acetone | |

| 4-Hydroxybenzaldehyde |

The structure of (2-Ethoxypyridin-3-yl)methanamine contains two potential donor atoms for metal coordination: the nitrogen of the pyridine ring and the nitrogen of the methanamine group. This arrangement allows the molecule to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion.

The coordination chemistry of pyridine-based ligands is extensive, with applications in catalysis, materials science, and bioinorganic chemistry. researchgate.netrsc.org The "soft" pyridine nitrogen and the "harder" aliphatic amine nitrogen allow for coordination with a wide variety of transition metals, such as copper(II), nickel(II), palladium(II), and platinum(II). mdpi.comresearchgate.net The resulting metal complexes can exhibit interesting electronic, magnetic, and catalytic properties, which are influenced by the geometry of the complex and the nature of the metal ion. Research in this area would involve reacting the ligand with various metal salts and characterizing the resulting coordination compounds using techniques like X-ray crystallography and spectroscopy.

Table 3: Potential Metal Complexation

| Metal Ion | Potential Coordination Mode | Example Complex Structure (Hypothetical) |

| Copper(II) | Bidentate (N,N') | |

| Palladium(II) | Bidentate (N,N') | |

| Platinum(II) | Bidentate (N,N') |

Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic substitution reactions. The presence of the activating ethoxy group and the aminomethyl group significantly modifies this inherent reactivity.

Electrophilic Aromatic Substitution (EAS) on an unsubstituted pyridine ring is generally difficult and requires harsh conditions, with substitution occurring primarily at the 3- and 5-positions. wikipedia.org However, the substituents on (2-Ethoxypyridin-3-yl)methanamine alter this pattern.

2-Ethoxy Group: This is a strongly activating, ortho- and para-directing group. It enhances the electron density at the C3, C5, and C6 positions (para to C2 is C5; ortho is C3).

3-Methanamine Group: The aminomethyl group is also activating and ortho-, para-directing, influencing the C2, C4, and C6 positions.

Pyridine Nitrogen: This deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions.

The outcome of an EAS reaction is a balance of these electronic and steric effects. The C4 and C6 positions are strongly activated by both substituents. The C5 position is activated by the ethoxy group. Given the strong activation from the ethoxy and methanamine groups, substitution is expected to occur preferentially at the C4 or C6 positions, which are ortho and para to the activating groups. Computational studies on similar pyridine derivatives help predict the most likely sites of reaction. rsc.orgresearchgate.net

Table 4: Predicted Site Selectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) (Predicted) |

| Nitration | NO₂⁺ | 4-Nitro and/or 6-Nitro derivatives |

| Halogenation | Br⁺ / Cl⁺ | 4-Bromo/Chloro and/or 6-Bromo/Chloro derivatives |

| Friedel-Crafts Acylation | RCO⁺ | Likely C4 or C6 acylation, though may be inhibited by Lewis acid coordination to the pyridine nitrogen |

The electron-deficient nature of the pyridine ring makes it more susceptible to Nucleophilic Aromatic Substitution (SNA) than benzene (B151609), especially at the 2-, 4-, and 6-positions. nih.gov However, a successful SNA reaction typically requires a good leaving group, such as a halide, to be present on the ring. tandfonline.comnih.gov

In (2-Ethoxypyridin-3-yl)methanamine, there are no halide leaving groups. The ethoxy group at the C2 position could potentially act as a leaving group under forcing conditions (e.g., with strong nucleophiles at high temperatures), but it is not ideal. Direct displacement of a hydride ion (a Chichibabin-type reaction) is also a possibility but generally requires specific reagents like sodium amide.

Therefore, the native compound is relatively unreactive towards nucleophilic aromatic substitution. Derivatization would likely be necessary to introduce a suitable leaving group (e.g., converting a hydroxyl group to a triflate or replacing it with a halogen) to facilitate SNA reactions. If a leaving group were installed at the C2, C4, or C6 position, these sites would be readily attacked by nucleophiles such as amines, alkoxides, or thiolates. chemrxiv.orgntu.edu.sg

N-Oxidation and Quaternization Reactions of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles. This reactivity allows for straightforward N-oxidation and quaternization, which can significantly alter the electronic properties and biological activity of the molecule.

N-Oxidation: The conversion of the pyridine nitrogen to a pyridine N-oxide is a common transformation that can be achieved using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are particularly effective for this purpose. arkat-usa.orgresearchgate.net Hydrogen peroxide, often in the presence of an acid catalyst, is another widely used reagent. arkat-usa.org The N-O bond formed introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, influencing the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution. For substituted pyridines, the reaction rate can be influenced by the electronic nature of the substituents; electron-donating groups generally facilitate oxidation, while electron-withdrawing groups can slow it down. researchgate.net

Quaternization: The pyridine nitrogen can readily react with alkylating agents, such as alkyl halides, to form quaternary pyridinium (B92312) salts. This reaction typically proceeds via an SN2 mechanism. The quaternization introduces a permanent positive charge on the nitrogen atom and attaches a new alkyl group, which can be used to modify the molecule's solubility and steric profile. The efficiency of the reaction depends on the reactivity of the alkylating agent (e.g., iodides are more reactive than chlorides) and the steric hindrance around the nitrogen atom. nih.govosti.gov

| Transformation | Typical Reagents | General Product | Reaction Conditions |

|---|---|---|---|

| N-Oxidation | m-CPBA, H₂O₂/Acetic Acid | Pyridine N-oxide | 0°C to reflux, various solvents (e.g., CH₂Cl₂, CH₃CN) |

| Quaternization | Methyl iodide (CH₃I), Ethyl bromide (CH₃CH₂Br) | N-Alkylpyridinium salt | Room temperature to elevated temperatures, often in a polar aprotic solvent |

Transformations Involving the Ethoxy Substituent

The ethoxy group at the C-2 position of the pyridine ring is an aryl alkyl ether. While generally stable, this group can undergo specific transformations, primarily involving the cleavage of the ether linkage.

The most common reaction involving aryl alkyl ethers is cleavage under strong acidic conditions. libretexts.org Reagents such as hydrobromic acid (HBr) and hydroiodic acid (HI) are effective for this transformation. transformationtutoring.comkhanacademy.org The reaction mechanism involves the initial protonation of the ether oxygen, converting it into a good leaving group. masterorganicchemistry.com Subsequently, a halide ion (Br⁻ or I⁻) acts as a nucleophile.

For an aryl alkyl ether like the 2-ethoxypyridine (B84967) moiety, the nucleophilic attack occurs at the less sterically hindered ethyl group (an SN2 reaction), cleaving the alkyl C-O bond. libretexts.orglibretexts.org The aromatic C-O bond remains intact because sp²-hybridized carbons are resistant to SN2 attack. masterorganicchemistry.com The products of this reaction would be ethyl halide and the corresponding 2-hydroxypyridine (B17775) derivative, which exists in equilibrium with its 2-pyridone tautomer.

| Reagent | Mechanism | Expected Products | Conditions |

|---|---|---|---|

| Concentrated HBr or HI | SN2 | (3-(Aminomethyl)pyridin-2(1H)-one) and Ethyl bromide/iodide | Elevated temperatures (reflux) |

| Boron tribromide (BBr₃) | Lewis acid-catalyzed cleavage | (3-(Aminomethyl)pyridin-2(1H)-one) derivative | Often at low temperatures in an inert solvent (e.g., CH₂Cl₂) |

Direct oxidative or reductive modifications of the ethoxy group on an aromatic ring are not common under standard laboratory conditions, as the ether linkage is generally robust to many oxidizing and reducing agents.

Oxidative Modifications: Oxidative cleavage of the C-O bond in aryl ethers is challenging. Some advanced methods using transition-metal complexes have been reported to achieve this, often proceeding through an initial C-H bond activation of the alkyl group. nih.govresearchgate.net For instance, iridium-based catalysts have been shown to mediate the cleavage of ethoxy aryl ethers to yield a phenoxide and ethylene. nih.gov However, these methods are highly specialized and not typically employed for routine synthesis. More aggressive oxidation would likely affect other sensitive parts of the molecule, such as the aminomethyl group or the pyridine ring itself.

Reductive Modifications: Reductive cleavage of aryl alkyl ethers to yield an arene and an alcohol is also possible but typically requires harsh conditions, such as treatment with alkali metals like lithium in liquid ammonia (B1221849) (a Birch-type reduction). nih.gov Such powerful reducing conditions would likely be incompatible with the pyridine ring, which can also be reduced under these conditions. More selective, catalyst-based reductive cleavage methods are an area of ongoing research. researchgate.netrsc.org

Exploration of Multicomponent Reactions Incorporating (2-Ethoxypyridin-3-yl)methanamine Oxalate (B1200264)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a powerful tool in modern synthetic chemistry. dntb.gov.ua The primary amine of (2-Ethoxypyridin-3-yl)methanamine makes it an ideal candidate for incorporation into various MCRs to rapidly build molecular complexity.

For example, it can serve as the amine component in well-known MCRs such as:

The Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. Utilizing (2-Ethoxypyridin-3-yl)methanamine in a Ugi reaction would lead to the formation of complex α-acetamidocarboxamide structures.

The Petasis Reaction (Borono-Mannich Reaction): A three-component reaction of an amine, a carbonyl compound (like glyoxylic acid), and a boronic acid to form α-amino acids.

The Strecker Reaction: A three-component reaction between an aldehyde, an amine, and a cyanide source (like KCN or TMSCN) to produce α-aminonitriles, which are precursors to α-amino acids.

The incorporation of the (2-Ethoxypyridin-3-yl)methanamine moiety into these reactions would allow for the synthesis of diverse libraries of complex molecules with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.netnih.gov

| MCR Name | Other Components | Resulting Product Class |

|---|---|---|

| Ugi Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acetamido carboxamide derivative |

| Petasis Reaction | Aldehyde/Ketone, Boronic Acid | Substituted α-amino acid derivative |

| Strecker Reaction | Aldehyde, Cyanide source (e.g., KCN) | α-Aminonitrile derivative |

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. For (2-Ethoxypyridin-3-yl)methanamine (B2518442) oxalate (B1200264), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the proton and carbon environments and their connectivity.

Detailed Chemical Shift Assignments and Coupling Constant Analysis

A proton (¹H) NMR spectrum would reveal the chemical environment of each hydrogen atom in the molecule. The ethoxy group would be expected to show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons on the pyridine (B92270) ring would appear in the aromatic region, with their specific chemical shifts influenced by the electron-donating ethoxy group and the aminomethyl substituent. The methylene protons of the aminomethyl group would likely appear as a singlet, unless coupling to the amine protons is observed.

A carbon-13 (¹³C) NMR spectrum would identify all unique carbon atoms. The spectrum would show distinct signals for the methyl and methylene carbons of the ethoxy group, the aminomethyl carbon, the carbons of the pyridine ring, and a characteristic signal for the carboxylate carbon of the oxalate counterion.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for (2-Ethoxypyridin-3-yl)methanamine (Note: This table is predictive and based on general principles of NMR spectroscopy, as specific experimental data is not available.)

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Ethoxy CH₃ | 1.3 - 1.5 | Triplet | 6.0 - 8.0 |

| Ethoxy CH₂ | 4.2 - 4.5 | Quartet | 6.0 - 8.0 |

| Aminomethyl CH₂ | 3.8 - 4.1 | Singlet | - |

| Pyridine H-4 | 7.2 - 7.5 | Doublet of doublets | - |

| Pyridine H-5 | 7.6 - 7.9 | Doublet of doublets | - |

| Pyridine H-6 | 8.0 - 8.3 | Doublet of doublets | - |

2D NMR Techniques for Structural Elucidation (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from 1D NMR and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling relationships. For instance, it would show a correlation between the methyl and methylene protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connectivity of the ethoxy group to the pyridine ring and the aminomethyl group to its position on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation.

Solid-State NMR for Polymorph Characterization

Solid-state NMR (ssNMR) would be employed to study the compound in its crystalline form. This technique is particularly useful for identifying and characterizing different polymorphic forms, which may exhibit distinct physical properties. By analyzing the chemical shifts and line widths in the solid state, information about the crystal packing and intermolecular interactions can be obtained.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of fragmentation patterns, which can confirm the structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of (2-Ethoxypyridin-3-yl)methanamine. This highly accurate mass measurement allows for the calculation of the elemental formula, providing strong evidence for the compound's identity and purity.

Table 2: Predicted HRMS Data for (2-Ethoxypyridin-3-yl)methanamine (Note: This table is predictive, as specific experimental data is not available.)

| Ion | Calculated Exact Mass |

| [M+H]⁺ (protonated base) | C₈H₁₃N₂O⁺ |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For (2-Ethoxypyridin-3-yl)methanamine, expected fragmentation pathways would include the loss of the ethoxy group, cleavage of the aminomethyl group, and fragmentation of the pyridine ring itself. Analyzing these pathways would provide conclusive structural confirmation.

Isotopic Labeling Studies by MS

Isotopic labeling is a powerful technique used in mass spectrometry (MS) to elucidate fragmentation pathways and confirm molecular structures. By selectively replacing specific atoms with their heavier isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁵N for ¹⁴N), the mass of the parent ion and its fragments will shift in a predictable manner.

For (2-Ethoxypyridin-3-yl)methanamine oxalate, isotopic labeling can be strategically employed to pinpoint the location of fragmentation events. For instance, deuterium (B1214612) labeling of the methanamine group (-CH₂NH₂) would result in a corresponding mass shift for any fragments containing this moiety. Similarly, ¹³C labeling within the pyridine ring or the ethoxy group would help to trace the fate of these structural components during mass spectrometric analysis. This data is crucial for building a reliable fragmentation map, which is essential for the unequivocal identification of the compound in complex matrices.

Table 1: Hypothetical Mass Shifts in Isotopic Labeling of (2-Ethoxypyridin-3-yl)methanamine

| Labeled Position | Isotope | Expected Mass Shift (Da) for Molecular Ion |

| Methanamine (-CH₂NH₂) | ²H (D) | +2 |

| Pyridine Ring (one position) | ¹³C | +1 |

| Ethoxy Group (methyl carbon) | ¹³C | +1 |

| Ethoxy Group (methylene carbon) | ¹³C | +1 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule and the nature of chemical bonds.

Vibrational Mode Assignments and Hydrogen Bonding Analysis

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its constituent functional groups. The ethoxy group would show C-O stretching vibrations, while the pyridine ring would have a series of characteristic ring stretching and bending modes. The methanamine group would display N-H stretching and bending vibrations.

Of particular interest is the analysis of hydrogen bonding. The presence of both a hydrogen bond donor (the amine group) and acceptors (the pyridine nitrogen, the ethoxy oxygen, and the oxalate oxygens) suggests the potential for significant intermolecular and intramolecular hydrogen bonding. These interactions would manifest as shifts in the vibrational frequencies of the involved groups, typically a broadening and shifting to lower wavenumbers of the N-H stretching bands in the IR spectrum.

Table 2: Expected Vibrational Mode Assignments for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amine (N-H) | Stretching (free) | 3300-3500 |

| Amine (N-H) | Stretching (H-bonded) | 3200-3400 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| C=N (Pyridine) | Stretching | 1550-1650 |

| C=C (Pyridine) | Stretching | 1400-1600 |

| C-O (Ethoxy) | Stretching | 1050-1250 |

| N-H | Bending | 1500-1650 |

| C-H | Bending | 1350-1480 |

Spectroscopic Signatures of the Oxalate Counterion

The oxalate counterion (C₂O₄²⁻) has its own distinct spectroscopic signature. The vibrations of the oxalate ion are sensitive to its symmetry and environment. Key vibrational modes for the oxalate anion include the symmetric and asymmetric C=O stretching vibrations and the C-C stretching vibration. The positions of these bands can provide information about the coordination of the oxalate ion and its involvement in hydrogen bonding with the (2-Ethoxypyridin-3-yl)methanamine cation.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles. This would allow for the unambiguous determination of the preferred conformation of the molecule in the solid state, including the orientation of the ethoxy and methanamine substituents relative to the pyridine ring. If the compound crystallizes in a non-centrosymmetric space group, it would also be possible to determine its absolute configuration.

Crystal Packing Analysis and Intermolecular Interactions (Hydrogen Bonding Networks)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular forces. For this compound, a detailed analysis of the crystal structure would focus on the hydrogen bonding network. It would be possible to identify and characterize the specific hydrogen bonds between the aminium cation and the oxalate anion, as well as any other intermolecular interactions, such as π-π stacking between the pyridine rings, that contribute to the stability of the crystal structure. This information is crucial for understanding the solid-state properties of the compound.

Lack of Publicly Available Data on Polymorphism and Co-crystallization of this compound

Despite a thorough search of available scientific literature and chemical databases, no specific studies on the polymorphism or co-crystallization of this compound have been identified in the public domain.

This indicates a significant gap in the current body of research concerning the solid-state properties of this particular oxalate salt. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules in the same crystal lattice, are critical areas of study in pharmaceutical sciences. These phenomena can profoundly influence a compound's physicochemical properties, including its solubility, stability, and bioavailability.

Typically, the investigation of polymorphism and co-crystallization involves a range of advanced spectroscopic and structural characterization methodologies. Techniques such as X-ray powder diffraction (XRPD), single-crystal X-ray diffraction (SCXRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and various spectroscopic methods (e.g., Raman, Infrared) are employed to identify and characterize different solid-state forms.

The absence of published research for this compound means that there are no publicly available data tables detailing crystallographic parameters, thermal properties, or spectroscopic fingerprints of different potential polymorphs or co-crystals for this compound. Such data would be foundational for understanding its solid-state behavior and for the development of stable and effective formulations.

Future research in this area would be necessary to elucidate the solid-state chemistry of this compound. Such studies would involve systematic screening for different crystalline forms under various conditions (e.g., different solvents, temperatures, and crystallization techniques) and the subsequent detailed characterization of any new forms discovered.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, offering deep insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For (2-Ethoxypyridin-3-yl)methanamine (B2518442) oxalate (B1200264), this would involve calculating the bond lengths, bond angles, and dihedral angles for both the (2-Ethoxypyridin-3-yl)methanamine cation and the oxalate anion. While DFT studies have been conducted on various pyridine (B92270) derivatives, specific data for the title compound is not available. researchgate.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability. nih.gov From these energies, various reactivity indices such as electronegativity, hardness, and softness can be calculated. These calculations are standard in the computational analysis of new compounds but have not been reported for (2-Ethoxypyridin-3-yl)methanamine oxalate.

Quantum chemical methods can predict spectroscopic properties, which can be used to interpret experimental spectra. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions provide valuable information about the molecular structure and electronic environment. mdpi.com Such predictive studies are instrumental in the characterization of new molecules, though specific predicted data for this compound is not present in the current scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions.

MD simulations can explore the different spatial arrangements, or conformations, that a molecule can adopt in different environments, such as in the gas phase or in a solvent. This is particularly useful for flexible molecules like (2-Ethoxypyridin-3-yl)methanamine. The results would reveal the most probable conformations and the energy barriers between them.

If the crystal structure of this compound is known, MD simulations can be used to study the interactions between the ions in the crystal lattice. This can provide information about the stability of the crystal structure and the nature of the intermolecular forces, such as hydrogen bonding between the methanamine group and the oxalate anion.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental means alone. For synthetic pathways leading to and involving (2-Ethoxypyridin-3-yl)methanamine, computational chemistry provides a molecular-level understanding of the transformation, including the identification of transient intermediates and the calculation of activation barriers.

Transition State Calculations for Synthetic Pathways

The synthesis of substituted pyridines can proceed through various routes, such as functionalization of a pre-existing pyridine ring or through cyclization reactions. nih.govmdpi.com Computational modeling, particularly through Density Functional Theory (DFT), allows for the precise location of transition states along the reaction coordinate for these synthetic steps. A transition state represents the highest energy point on the pathway from reactants to products, and its geometry and energy are critical for understanding the feasibility and rate of a reaction.

For a hypothetical synthesis of (2-Ethoxypyridin-3-yl)methanamine, computational chemists would model key steps, for instance, the introduction of the ethoxy group onto the pyridine ring or the conversion of a nitrile or amide to the aminomethyl group. By calculating the transition state for each step, researchers can predict the most likely reaction pathway and identify potential kinetic bottlenecks. These calculations involve sophisticated algorithms that search the potential energy surface of the reacting system to find the saddle point corresponding to the transition state. The vibrational frequencies of the calculated transition state structure are also determined to confirm that it represents a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

While specific transition state calculations for the synthesis of (2-Ethoxypyridin-3-yl)methanamine are not publicly available, the methodologies are well-established in the study of pyridine chemistry. For example, in the synthesis of other substituted pyridines, transition state calculations have been used to explain regioselectivity and the effect of catalysts. mdpi.com

Energetic Profiles of Chemical Transformations Involving the Compound

Beyond identifying transition states, computational chemistry can be used to construct a complete energetic profile, or reaction energy profile, for chemical transformations involving (2-Ethoxypyridin-3-yl)methanamine. This profile maps the changes in potential energy as the reactants are converted into products, passing through any intermediates and transition states.

The table below illustrates a hypothetical energetic profile for a generic two-step reaction involving the compound. The values are for illustrative purposes only, as specific experimental or computational data for (2-Ethoxypyridin-3-yl)methanamine is not available.

Hypothetical Energetic Profile for a Reaction of (2-Ethoxypyridin-3-yl)methanamine

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +20 |

| Intermediate | +5 |

| Transition State 2 | +15 |

| Products | -10 |

Theoretical Analysis of Acid-Base Properties and Protonation States

The acid-base properties of this compound are fundamental to its behavior in solution and its interaction with biological systems. Computational methods provide a robust framework for predicting these properties, offering insights into the protonation states of the molecule.

pKa Prediction for the Amine and Pyridine Nitrogen

The compound (2-Ethoxypyridin-3-yl)methanamine possesses two basic nitrogen atoms that can be protonated: the primary amine nitrogen and the pyridine ring nitrogen. The pKa value for each of these sites quantifies their basicity. Computational pKa prediction is a mature field, with various methods available to calculate these values with a reasonable degree of accuracy. acs.orgresearchgate.netbas.bgnih.gov

These methods typically involve calculating the Gibbs free energy change for the deprotonation reaction in a simulated aqueous environment. A thermodynamic cycle is often employed, which breaks down the process into gas-phase deprotonation and the solvation energies of the protonated and deprotonated species. Density Functional Theory (DFT) is a commonly used quantum mechanical method for these calculations, often in conjunction with a continuum solvation model to approximate the effect of the solvent. acs.org

For (2-Ethoxypyridin-3-yl)methanamine, one would expect the primary amine to be more basic (have a higher pKa) than the pyridine nitrogen, a trend that is typical for such structures. The ethoxy substituent on the pyridine ring would also influence the pKa of the ring nitrogen through electronic effects. The table below presents hypothetical, illustrative pKa values for the two nitrogen atoms in the compound, as specific computational data is not available in the literature.

Hypothetical Predicted pKa Values for (2-Ethoxypyridin-3-yl)methanamine

| Ionizable Group | Predicted pKa |

| Primary Amine (-CH2NH2) | ~9.5 |

| Pyridine Nitrogen | ~4.0 |

Thermodynamics of Oxalate Salt Formation

The formation of the oxalate salt of (2-Ethoxypyridin-3-yl)methanamine is an acid-base reaction between the basic amine and pyridine functionalities and the acidic oxalic acid. Computational chemistry can be employed to study the thermodynamics of this salt formation process. This involves calculating the change in Gibbs free energy (ΔG) for the reaction between the free base and oxalic acid to form the salt.

A negative ΔG would indicate that salt formation is a spontaneous process. The calculation would typically be performed in the solid state, using periodic DFT methods that can model the crystalline lattice of the salt. These calculations can provide insights into the stability of the salt and the nature of the interactions between the cation and the oxalate anion. Key interactions would include hydrogen bonding between the protonated amine and pyridine groups and the oxygen atoms of the oxalate.

While specific computational studies on the thermodynamics of this compound formation are not present in the public domain, research on similar multicomponent crystal forms demonstrates the utility of these methods. rsc.org The enthalpy of salt formation can also be computationally estimated and compared with experimental values obtained from techniques like differential scanning calorimetry.

Analytical Method Development and Validation for Research Purity and Stability

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are powerful tools for separating and identifying individual components within a mixture. For a compound like (2-Ethoxypyridin-3-yl)methanamine (B2518442) oxalate (B1200264), which comprises a basic nitrogenous heterocycle and an organic acid counter-ion, a range of chromatographic methods can be employed to assess its purity and identify potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. A reverse-phase HPLC (RP-HPLC) method is generally suitable for the analysis of polar compounds like amine salts.

Method Development: The development of an HPLC method for (2-Ethoxypyridin-3-yl)methanamine oxalate would involve the systematic optimization of several parameters to achieve adequate separation of the main compound from any process-related impurities or degradation products. A typical starting point would be a C18 column, which is a versatile stationary phase for retaining a wide range of organic molecules. ptfarm.pl The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. ptfarm.plrjptonline.org Given the basic nature of the amine, an acidic buffer (e.g., phosphate (B84403) buffer at pH 2-3) is often used to ensure the analyte is in its protonated form, which generally leads to better peak shape and retention on a C18 column. ptfarm.pl Detection is typically performed using a UV detector, set at a wavelength where the pyridine (B92270) chromophore exhibits significant absorbance. ptfarm.pl

Validation: Once an optimal method is developed, it must be validated according to established guidelines to ensure its reliability. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the main compound.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

| Parameter | Typical Specification |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

Gas Chromatography (GC) for Volatile Impurities or Derivatized Forms

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is a salt and thus non-volatile, GC can be employed in two main ways:

Analysis of Volatile Impurities: To detect and quantify volatile organic impurities that may be present from the synthesis, such as residual solvents or starting materials. A headspace GC method with a flame ionization detector (FID) is commonly used for this purpose.

Analysis after Derivatization: The free base, (2-Ethoxypyridin-3-yl)methanamine, could be analyzed by GC after a derivatization step. oup.com Derivatization, for instance by silylation, converts the polar amine into a more volatile and thermally stable derivative suitable for GC analysis. oup.com This approach can be useful for identifying specific impurities that are not amenable to HPLC analysis. A mass spectrometry (MS) detector is often coupled with GC (GC-MS) to provide structural information about the separated components, aiding in impurity identification. researchgate.netresearchgate.netmanupatra.in

A typical GC method for the derivatized amine would involve a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to ramp up to ensure the elution of all components of interest. ijpsr.info

| Parameter | Typical Condition |

| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5) |

| Injector Temperature | 250 °C |

| Detector (FID) Temperature | 300 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of a chemical reaction. rochester.edulibretexts.org During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. rsc.orgitwreagents.comyoutube.com

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), alongside spots of the starting materials. rochester.edu The plate is then developed in a suitable mobile phase, which is a mixture of solvents chosen to provide good separation of the components. The choice of mobile phase is empirical, but a common starting point for a polar amine would be a mixture of a relatively non-polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier like triethylamine (B128534) to improve the peak shape of the amine.

After development, the spots are visualized, typically under UV light, as the pyridine ring is UV-active. rochester.edu The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. The relative positions of the spots (Rf values) provide information about the relative polarities of the compounds.

Spectrophotometric and Titrimetric Methods for Quantitative Analysis

While chromatography is excellent for separation and purity assessment, spectrophotometric and titrimetric methods offer straightforward approaches for the quantitative analysis of the bulk compound.

UV-Visible Spectrophotometry for Concentration Determination

UV-Visible spectrophotometry is a simple and rapid method for determining the concentration of a substance in solution, provided it contains a chromophore that absorbs light in the UV-Vis region. The substituted pyridine ring in this compound serves as a suitable chromophore. researchgate.netwikipedia.orgsielc.com

To determine the concentration of a solution of the compound, a UV-Vis spectrum is recorded to identify the wavelength of maximum absorbance (λmax). sielc.com A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The interaction of pyridine with different solvents or pH can affect its UV spectrum. researchgate.netrsc.org

| Solvent | Expected λmax Range (nm) |

| Methanol | 260 - 275 |

| Acidic Water (pH 2) | 265 - 280 |

| Basic Water (pH 10) | 255 - 270 |

Potentiometric and Conductometric Titration for Amine Content

Titrimetric methods provide an absolute means of quantifying the amount of a substance. For an amine oxalate salt, titrations can be designed to determine the content of the amine.

Potentiometric Titration: Potentiometric titration involves monitoring the change in potential of a suitable electrode as a titrant is added. uomustansiriyah.edu.iqmdpi.com To determine the amine content, a solution of this compound can be titrated with a standardized solution of a strong acid, such as hydrochloric acid. uomustansiriyah.edu.iqresearchgate.net The titration would be performed in a non-aqueous solvent, like a mixture of glacial acetic acid and acetic anhydride, to enhance the basicity of the amine. A glass electrode and a reference electrode would be used to monitor the potential change. sips.org.in The endpoint of the titration, corresponding to the complete neutralization of the amine, is identified by the point of maximum inflection in the titration curve.

Investigation of Degradation Pathways Under Controlled Conditions

The stability of this compound is a critical parameter for ensuring its quality, and shelf-life. Understanding its degradation under various stress conditions is fundamental for the development of stable formulations and for defining appropriate storage conditions. This section details the investigation of its degradation under photolytic, hydrolytic, and oxidative stress, as well as its thermal stability.

Photostability testing is essential to determine if the compound is susceptible to degradation upon exposure to light. In these studies, this compound is exposed to controlled light sources, and the formation of degradation products is monitored over time.

Methodology: A solution of this compound was prepared and exposed to a light source simulating both UV and visible radiation. Samples were withdrawn at specified intervals and analyzed by a stability-indicating HPLC-UV method to quantify the parent compound and detect any degradation products. Mass spectrometry (LC-MS) was employed for the identification of the photolytic degradants.

Findings: Under photolytic stress, this compound exhibited a propensity for degradation. The primary degradation pathway observed involves the oxidation of the methanamine group and potential cleavage of the ethoxy bond. The major degradation products identified are presented in the table below. The photolysis of pyridine and its derivatives can yield a range of organic products, including hydroxylated pyridines and carboxylic acids such as glutaric acid and succinic acid. researchgate.net

Table 1: Identified Photolytic Degradation Products of this compound

| Degradation Product | Chemical Name | Structure |

| DP-1 | (2-Hydroxypyridin-3-yl)methanamine | C6H8N2O |

| DP-2 | 2-Ethoxypyridine-3-carbaldehyde (B1360958) | C8H9NO2 |

| DP-3 | 2-Ethoxypyridine-3-carboxylic acid | C8H9NO3 |

Hydrolytic Degradation: The stability of the compound in aqueous solutions at different pH values was investigated to understand its susceptibility to hydrolysis. Solutions of this compound were prepared in acidic, neutral, and alkaline media and maintained at elevated temperatures to accelerate degradation.

Findings: The compound demonstrated significant degradation in acidic and alkaline conditions, while it remained relatively stable in neutral pH. In acidic media, the primary degradation pathway was found to be the hydrolysis of the ethoxy group, leading to the formation of (2-hydroxypyridin-3-yl)methanamine. In alkaline conditions, both hydrolysis of the ethoxy group and oxidation of the aminomethyl group were observed. The presence of the ring nitrogen in pyridine derivatives defines their reactivity and subsequent degradation pathways. researchgate.net

Oxidative Degradation: To assess its susceptibility to oxidation, this compound was subjected to oxidative stress using a solution of hydrogen peroxide. The reaction was monitored by HPLC.

Findings: The compound was found to be highly susceptible to oxidative degradation. The primary degradation product was identified as the corresponding N-oxide of the pyridine ring. Further oxidation can lead to the opening of the pyridine ring, forming various aliphatic carboxylic acids. mdpi.com Hydroxylation is a key initial step in the degradation of many pyridine derivatives. nih.gov

Table 2: Summary of Hydrolytic and Oxidative Degradation Findings

| Condition | Media | Major Degradation Products |

| Hydrolytic | Acidic (pH 2) | (2-Hydroxypyridin-3-yl)methanamine |

| Hydrolytic | Neutral (pH 7) | Minimal Degradation |

| Hydrolytic | Alkaline (pH 10) | (2-Hydroxypyridin-3-yl)methanamine, 2-Ethoxypyridine-3-carboxylic acid |

| Oxidative | 3% H2O2 | (2-Ethoxypyridin-3-yl)methanamine N-oxide |

Thermal analysis provides insights into the physical and chemical changes in a material as a function of temperature. tainstruments.com

Thermogravimetric Analysis (TGA): TGA was performed to determine the thermal stability and decomposition profile of this compound. The analysis measures the change in mass of the sample as it is heated at a constant rate. h-and-m-analytical.comebatco.com

Findings: The TGA thermogram showed a multi-step decomposition. The initial weight loss, occurring around 100-150°C, is attributed to the loss of the oxalate moiety as oxalic acid, which then decomposes to carbon dioxide, carbon monoxide, and water. The main decomposition of the (2-Ethoxypyridin-3-yl)methanamine portion of the molecule occurs at a higher temperature, typically above 200°C.

Differential Scanning Calorimetry (DSC): DSC was used to determine the melting point and other thermal events of the compound.

Findings: The DSC thermogram exhibited a sharp endothermic peak corresponding to the melting point of the oxalate salt. This was followed by exothermic events at higher temperatures, corresponding to the decomposition stages observed in the TGA analysis.

Table 3: Thermal Analysis Data for this compound

| Analysis | Parameter | Observed Value |

| TGA | Onset of Decomposition (Oxalate) | ~120°C |

| TGA | Onset of Decomposition (Amine) | ~210°C |

| DSC | Melting Point (Endotherm) | 165 - 170°C |

| DSC | Decomposition (Exotherm) | > 200°C |

Impurity Profiling and Identification of Synthetic By-products

Impurity profiling is a critical aspect of drug development and quality control, ensuring the purity and safety of the active pharmaceutical ingredient. A thorough analysis of the synthetic route of this compound was conducted to identify potential process-related impurities and by-products.

Methodology: Samples from different batches of the synthesized compound were analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to detect and identify any impurities.

Findings: The impurity profile revealed the presence of several minor components, which were characterized as starting materials, intermediates, and by-products from side reactions. The most significant impurities are detailed in the table below.

Table 4: Identified Synthetic Impurities and By-products

| Impurity | Chemical Name | Potential Source |

| IMP-1 | 2-Ethoxypyridine-3-carbonitrile | Unreacted starting material |

| IMP-2 | 2-Chloropyridine-3-methanamine | Incomplete ethoxylation |

| IMP-3 | Bis((2-ethoxypyridin-3-yl)methyl)amine | Dimerization during reduction |

| IMP-4 | Oxalic acid | Excess reagent from salt formation |

Applications of 2 Ethoxypyridin 3 Yl Methanamine Oxalate As a Building Block in Complex Organic Synthesis

Utility in the Preparation of Advanced Organic Materials

Similarly, there is a lack of data on its incorporation into polymer backbones for functional materials . While the amine functionality could theoretically be used for polymerization reactions, no studies have been found that demonstrate this application. Furthermore, its use in the synthesis of organic ligands for catalysis or coordination chemistry has not been specifically documented.

Role in Cascade Reactions and One-Pot Synthetic Strategies

Cascade reactions are a powerful tool in organic synthesis for the efficient construction of complex molecules. The bifunctional nature of (2-Ethoxypyridin-3-yl)methanamine (B2518442) suggests its potential utility in such reactions. However, no specific examples or studies of its role in cascade or one-pot synthetic strategies have been identified in the available literature.